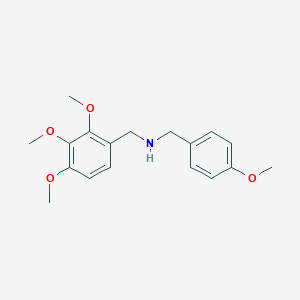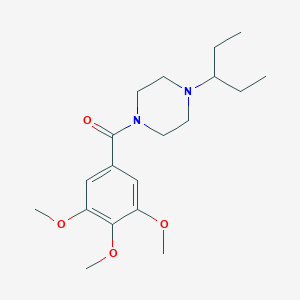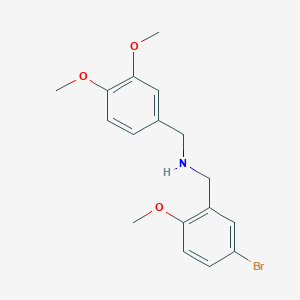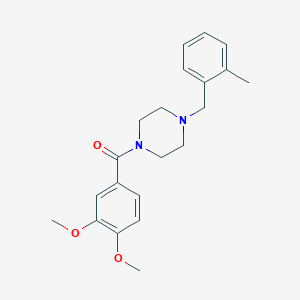![molecular formula C19H24O4 B444964 Propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate](/img/structure/B444964.png)
Propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate is an organic compound with the molecular formula C19H24O4 and a molecular weight of 316.39 g/mol This compound is characterized by the presence of a furoate ester linked to a tert-butylphenoxy group via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate typically involves the esterification of 5-[(4-tert-butylphenoxy)methyl]-2-furoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of isopropyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butylphenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 5-[(4-tert-butylphenoxy)methyl]-2-furanmethanol.
Substitution: Halogenated derivatives of the tert-butylphenoxy group.
Applications De Recherche Scientifique
Propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of isopropyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate involves its interaction with specific molecular targets. The compound may exert its effects by modulating enzyme activity or binding to receptor sites. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropyl 5-[(4-tert-butylphenoxy)methyl]-2-furamide: Similar structure but with an amide group instead of an ester.
Propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate: Another ester derivative with slight structural variations.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of a tert-butylphenoxy group.
Propriétés
Formule moléculaire |
C19H24O4 |
|---|---|
Poids moléculaire |
316.4g/mol |
Nom IUPAC |
propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C19H24O4/c1-13(2)22-18(20)17-11-10-16(23-17)12-21-15-8-6-14(7-9-15)19(3,4)5/h6-11,13H,12H2,1-5H3 |
Clé InChI |
WRIAJZDLEAUBEU-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C(C)(C)C |
SMILES canonique |
CC(C)OC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2-METHOXYPHENYL)METHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE](/img/structure/B444888.png)
![1-(3,5-Bis{[4-(2,5-dimethylphenyl)-1-piperazinyl]carbonyl}benzoyl)-4-(2,5-dimethylphenyl)piperazine](/img/structure/B444889.png)

![1-(3-CHLOROBENZOYL)-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B444892.png)

![1-(2-METHOXYBENZOYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B444894.png)

METHANONE](/img/structure/B444898.png)

![1-(3,5-DIMETHOXYBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B444902.png)
![1-(3,4-dimethoxybenzoyl)-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B444904.png)
